(1-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Description

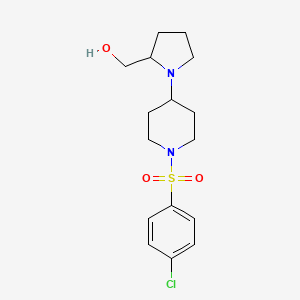

This compound features a piperidine ring substituted at the 4-position with a pyrrolidin-2-yl group bearing a hydroxymethyl moiety (methanol). The piperidine nitrogen is further functionalized with a 4-chlorophenylsulfonyl group.

Properties

IUPAC Name |

[1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c17-13-3-5-16(6-4-13)23(21,22)18-10-7-14(8-11-18)19-9-1-2-15(19)12-20/h3-6,14-15,20H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHAKMWAAKLMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, often referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H23ClN2O3S

- Molecular Weight : 375.23 g/mol

- CAS Number : 3756117

The compound features a piperidine ring, a pyrrolidine moiety, and a chlorophenyl sulfonyl group, which contribute to its biological activity.

1. Antibacterial Activity

Research indicates that compounds with the 4-chlorophenyl sulfonyl group exhibit significant antibacterial properties. In a study evaluating various derivatives, it was found that:

- The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Weak to moderate activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

2. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies:

- Acetylcholinesterase (AChE) Inhibition : It exhibited strong inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases.

- Urease Inhibition : The compound also displayed significant urease inhibition, which is relevant for treating conditions like urinary tract infections .

The biological activities of the compound are attributed to its interaction with various biological targets:

- Bovine Serum Albumin (BSA) Binding : Studies have shown that the compound binds effectively to BSA, which may enhance its bioavailability and therapeutic efficacy.

- Docking Studies : Computational analyses suggest that the compound interacts favorably with amino acid residues in target enzymes, facilitating its inhibitory effects .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, a series of synthesized piperidine derivatives including the target compound were tested against multiple bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency. The most active derivatives had IC50 values ranging from 0.63 µM to 2.14 µM against AChE .

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory properties of similar sulfonamide compounds. The results demonstrated that these compounds could reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations :

- Positional Isomerism: The compound in ({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol) differs in the placement of the methanol group (piperidin-3-yl vs. pyrrolidin-2-yl in the target compound), which may alter steric interactions and solubility .

- Heterocyclic Cores: The oxadiazole-containing analog () introduces a rigid aromatic system, likely enhancing metabolic stability but reducing conformational flexibility compared to the target compound’s pyrrolidine-methanol group .

- Electrophilic Substituents : The chloropyrimidine group in ’s compound may target nucleotide-binding domains (e.g., kinases), whereas the sulfonyl group in the target compound could favor protease or receptor binding .

Physicochemical and Pharmacokinetic Properties

- The target compound’s methanol group may improve aqueous solubility.

- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of piperidine followed by coupling with pyrrolidine-methanol, analogous to procedures in .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?

The synthesis typically involves multi-step reactions, starting with the sulfonylation of 4-chlorophenyl groups to piperidine intermediates, followed by coupling with pyrrolidin-2-ylmethanol derivatives. Key steps include:

- Sulfonylation : Use of 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to functionalize the piperidine ring .

- Coupling Reactions : Nucleophilic substitution or reductive amination to attach the pyrrolidine-methanol moiety. Reaction temperatures (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically influence stereochemical outcomes .

- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) is recommended for isolating >95% pure product .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl group placement) and detects impurities. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the piperidine-pyrrolidine system .

- X-ray Crystallography : Essential for absolute stereochemical determination, particularly for chiral centers in the pyrrolidin-2-ylmethanol group .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications in analogous piperidine derivatives influence biological activity, and what implications does this have for SAR studies?

Comparative studies of structurally similar compounds reveal:

Q. How can researchers resolve contradictions in pharmacological data arising from impurities or stereochemical variations?

- Purity-Driven Discrepancies : Use orthogonal analytical methods (e.g., HPLC + mass spectrometry) to detect trace impurities (<0.5%) that may antagonize target binding .

- Stereochemical Artifacts : Employ chiral chromatography (e.g., Chiralpak IC column) to separate enantiomers and assess their individual bioactivities .

- Computational Validation : Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model how stereochemical errors alter binding poses in target proteins .

Q. What computational and experimental methods are recommended for studying the compound's interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like GPCRs or ion channels .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic drivers of affinity .

- Molecular Docking : Tools like AutoDock Vina predict binding modes, but require experimental validation via mutagenesis (e.g., alanine scanning of key receptor residues) .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify robust synthetic conditions .

- Data Reproducibility : Standardize protocols for biological assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.